![molecular formula C14H12N6OS B5545895 6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

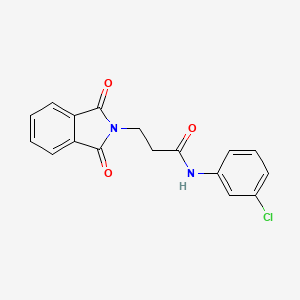

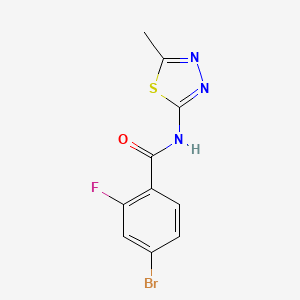

The compound "6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" represents a class of heterocyclic compounds that have garnered attention due to their promising pharmacological potentials and the significant possibilities for chemical modification. This class, comprising pyrazole, 1,2,4-triazole, and thiadiazole moieties, is particularly noted for its structural versatility and potential interactions with various biological targets. The combination of these heterocycles in one molecule increases the likelihood of producing compounds with desirable biological activities, making them attractive candidates for further scientific exploration and potential therapeutic applications (Fedotov et al., 2022).

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves multi-step reactions, starting with the formation of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, followed by its conversion into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. Subsequent steps include the creation of the 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol and its interaction with carboxylic acids, showcasing a complex synthetic pathway that enables the introduction of various functional groups into the core structure (Fedotov et al., 2022).

Molecular Structure Analysis

The structural determination of similar compounds has been facilitated by techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed insights into the molecular geometry, confirming the planarity of the triazolo[3,4-b][1,3,4]thiadiazole ring system and its spatial relationships with substituent groups, which are crucial for understanding the compound's potential interactions with biological targets (Heng-Shan Dong et al., 2005).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles is influenced by their heterocyclic structure, enabling a variety of reactions that can be utilized to further modify the compound. These reactions include the formation of Schiff bases and their subsequent reactions with acids and halides, offering pathways to synthesize a wide range of derivatives with diverse biological activities (S. Fedotov et al., 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential application in drug development. High-performance liquid chromatography and other analytical techniques are employed to ascertain these characteristics, ensuring that the synthesized compounds meet the necessary criteria for further pharmacological testing (S. Fedotov et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various biological targets, are determined through comprehensive studies involving molecular docking and in vitro testing. These studies help in predicting the biological potential of the compounds and their mechanism of action, guiding the development of new therapeutic agents with optimized efficacy and safety profiles (S. Fedotov et al., 2022).

Aplicaciones Científicas De Investigación

Anticancer Properties

A study investigated the in vitro antioxidant properties of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells. The compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating apoptosis and potent antioxidant properties compared to standards in various assays (Sunil et al., 2010).

Antimicrobial Activity

Another study synthesized a new series of triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole, showing potent antimicrobial agents against bacteria and fungi. Certain compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard drugs (Reddy et al., 2010).

Antioxidant Effects

Research focused on the synthesis and properties of triazolo-thiadiazole compounds revealed their significant pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with biological targets, offering a method to develop substances with specific activities (Fedotov et al., 2022).

One-Pot Synthesis and Evaluation

A study described the efficient one-pot synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antimicrobial evaluation, highlighting the method's simplicity and the compounds' potential as bioactive molecules (Jilloju et al., 2021).

Molecular Docking Studies

The design and synthesis of thiadiazines and triazole-thiones bearing pyrazole moiety were explored, showing good antibacterial activity against various strains. Molecular docking studies provided insights into their plausible inhibitory action, suggesting these compounds as candidates for further development in antimicrobial therapies (Nayak & Poojary, 2020).

Propiedades

IUPAC Name |

6-(3-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c1-8-6-11(16-15-8)12-17-18-14-20(12)19-13(22-14)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGRMWFIKZCJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)